molecular formula C15H15F2NO B2468626 4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine CAS No. 1311907-02-4

4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B2468626
CAS No.: 1311907-02-4
M. Wt: 263.288
InChI Key: KFZJZPRVQLSALL-UHFFFAOYSA-N
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Description

4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine is a synthetic organic compound characterized by a piperidine ring substituted with a 2,5-difluorobenzoyl group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,5-Difluorobenzoyl Group: This step involves the acylation of the piperidine ring using 2,5-difluorobenzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Prop-2-yn-1-yl Group: The final step involves the alkylation of the piperidine nitrogen with propargyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group of the 2,5-difluorobenzoyl moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the prop-2-yn-1-yl group.

    Reduction: Alcohol derivatives of the 2,5-difluorobenzoyl group.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activity.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets. The 2,5-difluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can also influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Difluorobenzoyl)piperidine: Lacks the prop-2-yn-1-yl group, which may affect its reactivity and biological activity.

    1-(Prop-2-yn-1-yl)piperidine: Lacks the 2,5-difluorobenzoyl group, which may influence its chemical properties and applications.

Uniqueness

4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine is unique due to the presence of both the 2,5-difluorobenzoyl and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,5-difluorophenyl)-(1-prop-2-ynylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO/c1-2-7-18-8-5-11(6-9-18)15(19)13-10-12(16)3-4-14(13)17/h1,3-4,10-11H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZJZPRVQLSALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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